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Compound of Interest

Compound Name: Chlorofluoroacetyl chloride

Cat. No.: B1352324 Get Quote

Chlorofluoroacetyl chloride (CFAC) is a bifunctional reagent of significant interest in modern

organic synthesis. As a halogenated acyl chloride, it possesses two distinct sites of reactivity: a

highly electrophilic acyl chloride group and an α-carbon substituted with both chlorine and

fluorine. This unique structural arrangement makes it a valuable building block for the strategic

introduction of fluorine—an element known to profoundly influence the metabolic stability,

lipophilicity, and binding affinity of bioactive molecules.[1] Consequently, CFAC serves as a key

intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and specialty

materials, particularly in the construction of fluorinated heterocyclic scaffolds.[1][2][3][4] This

guide provides a comprehensive overview of its synthesis, core reactivity principles, and major

reaction classes, offering field-proven insights for its effective application in research and

development.

Physicochemical Properties and Synthesis
Understanding the fundamental properties of a reagent is paramount to its successful

application. Chlorofluoroacetyl chloride is a clear, corrosive liquid with a pungent odor.[5] Its

key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of Chlorofluoroacetyl Chloride
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Property Value Source(s)

CAS Number 359-32-0 [5][6][7]

Molecular Formula C₂HCl₂FO [5][6][7]

Molecular Weight 130.93 g/mol [5][6]

Boiling Point ~71.7 °C at 760 mmHg [6]

Density ~1.5 g/cm³ [6]

Appearance Clear liquid [5]

SMILES O=C(Cl)C(F)Cl [5][6]

Synthesis of Chlorofluoroacetyl Chloride
The preparation of chlorofluoroacetyl chloride on a practical scale often involves the reaction

of an alkyl chlorofluoroacetate with a strong chlorinating agent. A well-established, one-step

process involves heating an ester, such as ethyl chlorofluoroacetate, with chlorosulfonic acid.

The chlorofluoroacetyl chloride is then distilled directly from the reaction mixture as it forms.

[8] This method is advantageous for larger-scale synthesis as it bypasses the difficult isolation

of the highly water-soluble and hygroscopic chlorofluoroacetic acid precursor.[8]

Core Reactivity Principles
The synthetic utility of chlorofluoroacetyl chloride stems from its dual reactivity. The

molecule's reactivity is governed by two primary factors:

The Acyl Chloride Moiety: The carbonyl carbon is highly electrophilic, a characteristic

enhanced by the strong electron-withdrawing inductive effects of the adjacent chlorine atom

and the α-halogen substituents. This makes it exceptionally susceptible to attack by a wide

range of nucleophiles in classic nucleophilic acyl substitution reactions.[9][10]

The α-Chloro-Fluoro Carbon: The products resulting from the acylation reaction retain a

halogenated α-carbon (e.g., in an N-(chlorofluoroacetyl) amide). This site can serve as a

handle for subsequent nucleophilic substitutions, enabling further molecular elaboration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://cymitquimica.com/products/54-PC4216/359-32-0/chlorofluoroacetyl-chloride/
https://www.lookchem.com/ProductWholeProperty_LCPL106515.htm
https://www.chemicalbook.com/ChemicalProductProperty_US_CB5231074.aspx
https://cymitquimica.com/products/54-PC4216/359-32-0/chlorofluoroacetyl-chloride/
https://www.lookchem.com/ProductWholeProperty_LCPL106515.htm
https://www.chemicalbook.com/ChemicalProductProperty_US_CB5231074.aspx
https://cymitquimica.com/products/54-PC4216/359-32-0/chlorofluoroacetyl-chloride/
https://www.lookchem.com/ProductWholeProperty_LCPL106515.htm
https://www.lookchem.com/ProductWholeProperty_LCPL106515.htm
https://www.lookchem.com/ProductWholeProperty_LCPL106515.htm
https://cymitquimica.com/products/54-PC4216/359-32-0/chlorofluoroacetyl-chloride/
https://cymitquimica.com/products/54-PC4216/359-32-0/chlorofluoroacetyl-chloride/
https://www.lookchem.com/ProductWholeProperty_LCPL106515.htm
https://www.benchchem.com/product/b1352324?utm_src=pdf-body
https://www.benchchem.com/product/b1352324?utm_src=pdf-body
https://www.benchchem.com/product/b1352324?utm_src=pdf-body
https://patents.google.com/patent/US4122115A/en
https://patents.google.com/patent/US4122115A/en
https://www.benchchem.com/product/b1352324?utm_src=pdf-body
https://www.chemistrysteps.com/reactions-of-acid-chlorides-rocl-with-nucleophiles/
https://www.savemyexams.com/a-level/chemistry/cie/25/revision-notes/32-hydroxy-compounds/32-1-alcohols/alcohols-and-acyl-chlorides/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The interplay between these two reactive centers allows for sequential, controlled

modifications, making CFAC a versatile tool for building molecular complexity.

Key Reaction Classes
Nucleophilic Acyl Substitution
This is the most prevalent reaction pathway for chlorofluoroacetyl chloride, proceeding

through a classic addition-elimination mechanism. The nucleophile attacks the electrophilic

carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the chloride

ion as a good leaving group.[11][12]

Reactants Tetrahedral Intermediate

Products

Chlorofluoroacetyl
Chloride [Intermediate]

1. Nucleophilic
Attack (Addition)

Nucleophile (Nu-H)
(e.g., R'OH, R'NH₂)

Acylated Product
(Ester, Amide)2. Elimination of Cl⁻

HCl
3. Deprotonation

Click to download full resolution via product page

Caption: General mechanism for Nucleophilic Acyl Substitution.

Reactions with Alcohols and Phenols (Esterification)

Chlorofluoroacetyl chloride reacts readily, often vigorously, with alcohols to yield the

corresponding chlorofluoroacetate esters.[10][13] The reaction is typically exothermic and

produces hydrogen chloride (HCl) gas as a byproduct.[12][13]

Causality: The high reactivity of acyl chlorides makes this transformation more efficient and

faster than traditional Fischer esterification with a carboxylic acid.[10] Phenols, being less

nucleophilic than aliphatic alcohols, often require the presence of a base (e.g., pyridine or

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1352324?utm_src=pdf-body
https://www.chemguide.co.uk/mechanisms/addelim/amines.html
https://www.chemguide.co.uk/mechanisms/addelim/alcohol.html
https://www.benchchem.com/product/b1352324?utm_src=pdf-body-img
https://www.benchchem.com/product/b1352324?utm_src=pdf-body
https://www.savemyexams.com/a-level/chemistry/cie/25/revision-notes/32-hydroxy-compounds/32-1-alcohols/alcohols-and-acyl-chlorides/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Acid_Halides/Reactions_of_Acid_Halides/Reactions_of_Acyl_Chlorides_with_Alcohols
https://www.chemguide.co.uk/mechanisms/addelim/alcohol.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Acid_Halides/Reactions_of_Acid_Halides/Reactions_of_Acyl_Chlorides_with_Alcohols
https://www.savemyexams.com/a-level/chemistry/cie/25/revision-notes/32-hydroxy-compounds/32-1-alcohols/alcohols-and-acyl-chlorides/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NaOH) to deprotonate the hydroxyl group, forming the more potent phenoxide nucleophile,

which can then efficiently attack the carbonyl carbon.[10]

Reactions with Amines (Amidation)

The reaction with primary and secondary amines is a cornerstone application, producing N-

substituted 2-chloro-2-fluoroacetamides. This reaction is extremely facile and generally

proceeds rapidly at or below room temperature.[11][14]

Causality: A key experimental consideration is the management of the HCl byproduct. The

HCl generated will react with the amine starting material to form an unreactive ammonium

salt.[11] To prevent this and drive the reaction to completion, one of two strategies is

employed:

Excess Amine: Using at least two equivalents of the amine nucleophile—one to form the

amide and one to act as a base to scavenge HCl.

Tertiary Amine Base: Adding a non-nucleophilic base, such as triethylamine (TEA),

diisopropylethylamine (DIEA), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to neutralize

the HCl without competing in the primary reaction.[15][16]

Cycloaddition Reactions
The electron-withdrawing nature of the fluoroacetyl group makes chlorofluoroacetyl chloride
a potent component in cycloaddition reactions for synthesizing complex heterocyclic systems.

While it doesn't participate directly as a dienophile, it is a precursor to highly reactive ketene

species.

[2+2] Cycloadditions with Ketenes:

Chlorofluoroacetyl chloride can be treated with a non-nucleophilic base, like triethylamine, to

generate a highly electrophilic chlorofluoroketene in situ. This transient ketene readily

undergoes [2+2] cycloaddition reactions with alkenes (ketenophiles) to form substituted

cyclobutanones.[17] This provides a powerful route to four-membered ring systems, which can

be challenging to synthesize via other methods.
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Caption: Workflow for [2+2] Cycloaddition via a Ketene Intermediate.

This strategy is particularly valuable for creating densely functionalized and stereochemically

complex small rings that are precursors to larger, more intricate molecular architectures.[18]

Friedel-Crafts Acylation
Similar to other acyl chlorides, chlorofluoroacetyl chloride can be used to acylate aromatic

compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This

reaction attaches the chlorofluoroacetyl group to the aromatic ring, forming a

chlorofluoroacetophenone derivative. This introduces a versatile keto-group and a reactive α-

carbon, opening pathways for further functionalization in drug development.[19]

Experimental Protocols
The following protocols are representative examples of the key transformations discussed.
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Protocol 1: Synthesis of N-Aryl-2-chloro-2-
fluoroacetamide
This protocol details a common amidation procedure using a non-nucleophilic base.[14][15]

Materials:

Substituted aryl amine (1.0 eq)

Chlorofluoroacetyl chloride (1.05 eq)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA) (1.2 eq)

Anhydrous Tetrahydrofuran (THF)

Round-bottom flask, dropping funnel, magnetic stirrer, ice-salt bath

Procedure:

Dissolve the substituted aryl amine (1.0 eq) and DBU (1.2 eq) in anhydrous THF in a round-

bottom flask under an inert atmosphere (e.g., nitrogen or argon).

Cool the reaction mixture to 0 °C using an ice-salt bath and stir for 15 minutes.

Add chlorofluoroacetyl chloride (1.05 eq), dissolved in a small amount of anhydrous THF,

dropwise to the cooled solution via a dropping funnel over 10-15 minutes. Maintain the

temperature at 0 °C.

After the addition is complete, allow the reaction to stir at room temperature for 3-6 hours,

monitoring by TLC until the starting amine is consumed.

Upon completion, quench the reaction by adding cold water.

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.
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Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water)

to afford the pure N-aryl-2-chloro-2-fluoroacetamide.

Protocol 2: General Esterification of an Alcohol
This protocol describes a straightforward esterification.[12][13]

Materials:

Alcohol (1.0 eq)

Chlorofluoroacetyl chloride (1.1 eq)

Anhydrous Dichloromethane (DCM) or Diethyl Ether

Pyridine (optional, 1.2 eq, especially for phenols)

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert

atmosphere. If using pyridine, add it at this stage.

Cool the solution to 0 °C in an ice bath.

Slowly add chlorofluoroacetyl chloride (1.1 eq) dropwise to the stirred solution. Vigorous

evolution of HCl gas will be observed.

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for

an additional 1-2 hours or until TLC indicates completion.

Dilute the reaction mixture with DCM and wash sequentially with cold water, saturated

sodium bicarbonate (NaHCO₃) solution (to neutralize HCl), and brine.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

under reduced pressure.
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Purify the resulting crude ester by flash column chromatography or distillation as appropriate.

Safety Considerations
Chlorofluoroacetyl chloride is a reactive and corrosive compound that must be handled with

appropriate precautions in a well-ventilated fume hood.[6] Like other acyl chlorides, it is a

lachrymator and reacts with water or moisture to generate corrosive hydrochloric acid.[20][21]

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety

goggles, and a lab coat, is mandatory. Reactions should be conducted under an inert

atmosphere to prevent hydrolysis from ambient moisture.

Conclusion
Chlorofluoroacetyl chloride is a powerful and versatile reagent for the modern synthetic

chemist. Its ability to efficiently introduce a chlorofluoroacetyl moiety via robust nucleophilic acyl

substitution reactions provides a direct entry into a wide range of valuable fluorinated

intermediates. Furthermore, its utility as a precursor for in situ ketene generation enables

access to complex cyclized structures through [2+2] cycloadditions. A thorough understanding

of its reactivity, coupled with careful experimental design to manage its reactivity and

byproducts, allows researchers to harness its full potential in the synthesis of novel

pharmaceuticals and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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